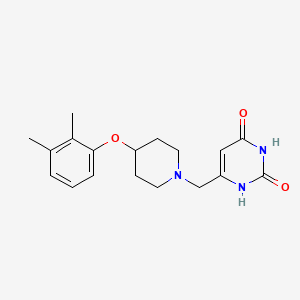

GSK2556286

Description

Properties

CAS No. |

1210456-20-4 |

|---|---|

Molecular Formula |

C18H23N3O3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

6-[[4-(2,3-dimethylphenoxy)piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C18H23N3O3/c1-12-4-3-5-16(13(12)2)24-15-6-8-21(9-7-15)11-14-10-17(22)20-18(23)19-14/h3-5,10,15H,6-9,11H2,1-2H3,(H2,19,20,22,23) |

InChI Key |

AZOFJHATIPDIER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCN(CC2)CC3=CC(=O)NC(=O)N3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Intersection of Cholesterol Metabolism and Tuberculosis: A Technical Guide to the Mechanism of GSK2556286

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), has evolved sophisticated mechanisms to persist within the human host, including the appropriation and catabolism of host-derived lipids. Cholesterol, in particular, has been identified as a critical nutrient source that fuels Mtb's survival and pathogenesis. This dependency presents a promising therapeutic window. GSK2556286 is a novel, first-in-class drug candidate that exploits this metabolic vulnerability. This technical guide provides an in-depth analysis of the mechanism of action of GSK2556286, its intricate relationship with cholesterol metabolism in Mtb, and the experimental methodologies used to elucidate these interactions.

Introduction: The Role of Cholesterol in Mycobacterium tuberculosis Pathogenesis

Mycobacterium tuberculosis has an exceptional ability to adapt to the harsh environment within host macrophages. A key aspect of this adaptation is its ability to utilize host lipids as a primary source of carbon and energy.[1] Cholesterol, readily available within the macrophage, is a crucial substrate for Mtb, particularly during the chronic phase of infection.[2][3][4] The bacterium possesses a large cluster of genes dedicated to the import and degradation of the complex sterol molecule.[3][5][6]

The catabolism of cholesterol by Mtb yields essential metabolic intermediates, including acetyl-CoA, propionyl-CoA, succinyl-CoA, and pyruvate, which are funneled into central metabolic pathways to support bacterial growth and persistence.[7] The degradation of the cholesterol side-chain, for instance, produces propionyl-CoA, a precursor for the synthesis of complex lipids like phthiocerol dimycocerosate (PDIM), a key virulence factor. Given the central role of cholesterol metabolism in Mtb's lifecycle, the enzymes and pathways involved represent attractive targets for the development of new anti-tubercular agents.[2][3][8]

GSK2556286: A Novel Inhibitor of Cholesterol-Dependent Mtb Growth

GSK2556286 is a novel small molecule identified through high-throughput screening of compounds that inhibit the intracellular growth of Mtb within human macrophage-like cells.[9][10] A key characteristic of GSK2556286 is its selective potency against Mtb in a cholesterol-rich environment, highlighting its unique mechanism of action tied to this specific metabolic pathway.[10][11]

Mechanism of Action: Targeting the Rv1625c Adenylyl Cyclase

GSK2556286 does not directly inhibit a cholesterol catabolic enzyme. Instead, it functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c (also known as cya).[11][12][13][14] The binding of GSK2556286 to Rv1625c stimulates the enzyme's activity, leading to a dramatic increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[11][12][13][14] This surge in cAMP levels, approximately 50-fold higher than in untreated bacteria, subsequently blocks the catabolism of cholesterol, leading to the inhibition of Mtb growth when cholesterol is the primary carbon source.[11][12][13][14] The precise mechanism by which elevated cAMP levels inhibit cholesterol breakdown is still under investigation but is known to reduce the transcription of key cholesterol catabolic genes.[9]

The role of Rv1625c as the direct target of GSK2556286 has been confirmed through genetic studies. Mtb mutants with mutations in the rv1625c gene exhibit resistance to the compound.[10][12][13][14]

Quantitative Data Summary

The activity of GSK2556286 has been quantified in various in vitro and intracellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Intracellular Activity of GSK2556286

| Parameter | Mtb Strain/Cell Line | Condition | Value | Reference(s) |

| IC50 | Intracellular Mtb in THP-1 cells | - | 0.07 µM | [11][15][16][17][18][19] |

| IC50 | H37Rv | Axenic culture with cholesterol | 2.12 µM | [11] |

| IC50 | Erdman | Axenic culture with cholesterol | 0.71 µM | [11] |

| IC50 | H37Rv | Axenic culture with glucose | >125 µM | [11] |

| IC50 | Erdman | Axenic culture with glucose | >50 µM | [11] |

| MIC90 | Panel of clinical isolates | Axenic culture with cholesterol | 1.2 µM | [10] |

Table 2: Mechanistic Quantitative Data for GSK2556286

| Parameter | Experimental Condition | Value | Reference(s) |

| Intracellular cAMP Increase | Mtb treated with 5 µM GSK2556286 | ~50-fold | [11][12][13][14] |

| Inhibition of Cholesterol Catabolism | Mtb treated with 10 µM GSK2556286 | 90% reduction in 14CO2 release | [9][11] |

Experimental Protocols

The elucidation of GSK2556286's mechanism of action has relied on a suite of specialized experimental protocols. This section provides an overview of the key methodologies.

Intracellular Activity Assay in Macrophages

This assay is crucial for evaluating the efficacy of compounds against Mtb residing within its natural host cell.

-

Cell Culture: Human monocyte-like cell lines, such as THP-1 or J774, are commonly used. THP-1 cells are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Bacterial Culture and Opsonization: Mtb, often expressing a fluorescent (e.g., RFP) or luminescent reporter, is grown to mid-log phase. Prior to infection, the bacteria are opsonized with human serum to facilitate phagocytosis.

-

Infection: Differentiated macrophages are infected with the opsonized Mtb at a specific multiplicity of infection (MOI). Extracellular bacteria are removed by washing.

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compound (e.g., GSK2556286).

-

Quantification of Bacterial Growth: After a defined incubation period, intracellular bacterial viability is assessed. This can be done by:

-

Fluorescence microscopy or high-content imaging: Quantifying the fluorescence signal from reporter strains.

-

Luminescence: Measuring the light output from luminescent Mtb strains.

-

Colony Forming Unit (CFU) counting: Lysing the macrophages and plating the bacterial suspension on solid media.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Axenic Culture in Cholesterol-Containing Medium

This method assesses the direct activity of a compound against Mtb utilizing cholesterol as a primary carbon source.

-

Medium Preparation: A minimal medium (e.g., 7H9 base) is prepared. Cholesterol is solubilized, often with a non-ionic surfactant like tyloxapol, to form micelles, and then added to the medium as the sole or primary carbon source.

-

Bacterial Inoculation and Treatment: Mtb is inoculated into the cholesterol-containing medium with varying concentrations of the test compound. Control cultures with other carbon sources like glucose are run in parallel.

-

Growth Measurement: Bacterial growth is monitored over several days by measuring optical density (OD600) or using a viability indicator like AlamarBlue.

-

Data Analysis: The minimal inhibitory concentration (MIC) or IC50 is determined.

Measurement of Intracellular cAMP Levels

This protocol quantifies the effect of compounds on the intracellular levels of this key second messenger.

-

Bacterial Culture and Treatment: Mtb is grown in a suitable medium (e.g., 7H12 with cholesterol and acetate) and then treated with the test compound for a specified duration.

-

cAMP Extraction: The bacterial cells are harvested by centrifugation. The cell pellet is then lysed, typically using 0.1 M HCl, to release the intracellular contents, including cAMP.

-

Quantification: The amount of cAMP in the lysate is measured using a commercially available competitive enzyme immunoassay (EIA) or a similar sensitive detection kit.

-

Normalization: The cAMP concentration is normalized to the amount of bacterial protein or cell mass.

Radiolabeled Cholesterol Catabolism Assay (14CO2 Release)

This assay directly measures the rate of cholesterol degradation by Mtb.

-

Assay Setup: Mtb is cultured in a sealed flask containing medium supplemented with [4-14C]-cholesterol or another appropriately labeled cholesterol molecule. A vial containing a CO2 trapping agent, such as sodium hydroxide (NaOH), is also placed inside the sealed flask.

-

Compound Treatment: The culture is treated with the test compound.

-

Incubation: As Mtb catabolizes the radiolabeled cholesterol, 14CO2 is released and trapped by the NaOH.

-

Quantification: After incubation, the NaOH solution is collected, and the amount of trapped 14C is quantified using a scintillation counter.

-

Data Analysis: The level of radioactivity is proportional to the amount of cholesterol catabolized. The percentage of inhibition is calculated relative to an untreated control.

Generation and Analysis of Resistant Mutants

This is a powerful method for identifying the molecular target of a novel compound.

-

Mutant Selection: A large population of Mtb is plated on solid medium containing cholesterol as the primary carbon source and a selective concentration of the compound (e.g., GSK2556286).

-

Isolation and Verification: Colonies that grow in the presence of the compound are isolated and re-tested for resistance to confirm the phenotype.

-

Whole-Genome Sequencing (WGS): The genomic DNA from the resistant mutants and the parental wild-type strain is extracted and subjected to next-generation sequencing (NGS).

-

Bioinformatic Analysis: The genome sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently found in the resistant isolates. These mutations often pinpoint the drug's target or a resistance mechanism. For GSK2556286, this process identified mutations in the rv1625c gene.

Conclusion

GSK2556286 represents a significant advancement in the pursuit of novel anti-tubercular therapies with a unique mechanism of action. By targeting the Rv1625c adenylyl cyclase and subsequently disrupting cholesterol metabolism through a cAMP-mediated signaling cascade, GSK2556286 effectively inhibits the growth of Mycobacterium tuberculosis in its intracellular niche. This targeted approach, which leverages a key metabolic dependency of the pathogen, underscores the potential for developing more effective and potentially shorter treatment regimens for tuberculosis. The experimental framework detailed in this guide provides a robust foundation for the continued investigation of cholesterol metabolism as a therapeutic target and for the discovery and development of the next generation of anti-TB drugs.

References

- 1. Cholesterol catabolism by Mycobacterium tuberculosis requires transcriptional and metabolic adaptations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycobacterium tuberculosis Is Able To Accumulate and Utilize Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Novel Inhibitors of Cholesterol Degradation in Mycobacterium tuberculosis Reveal How the Bacterium’s Metabolism Is Constrained by the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A gene cluster encoding cholesterol catabolism in a soil actinomycete provides insight into Mycobacterium tuberculosis survival in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. Cholesterol catabolism as a therapeutic target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] A gene cluster encoding cholesterol catabolism in a soil actinomycete provides insight into Mycobacterium tuberculosis survival in macrophages | Semantic Scholar [semanticscholar.org]

- 11. Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

- 15. cAMP signaling in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sample Preparation of Mycobacterium tuberculosis Extracts for Nuclear Magnetic Resonance Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Cholesterol and fatty acids grease the wheels of Mycobacterium tuberculosis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Discovery and Development of GSK2556286: A Novel Antitubercular Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2556286 is a novel, first-in-class antitubercular drug candidate identified through a high-throughput screening of compounds that inhibit the intracellular growth of Mycobacterium tuberculosis (M. tuberculosis) within human macrophages.[1][2][3] This compound exhibits a unique mode of action, potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis, and a promising safety profile, positioning it as a potential component of future tuberculosis (TB) treatment regimens.[1][2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of GSK2556286.

Discovery

GSK2556286 was identified from a phenotypic screening campaign focused on discovering compounds with activity against M. tuberculosis residing within human THP-1 macrophage-like cells.[2][5] This intramacrophage screening approach was designed to identify compounds that are effective in the host cell environment, a critical niche for M. tuberculosis during infection.[1][2] Unlike traditional screens against axenically grown bacteria, this strategy prioritizes compounds with the ability to penetrate host cells and exert their effects on intracellular pathogens.

Mechanism of Action

The primary mechanism of action of GSK2556286 involves the modulation of cholesterol metabolism in M. tuberculosis, a crucial pathway for the pathogen's survival and persistence within the host.[1][5][6]

Targeting Cholesterol Catabolism

GSK2556286's activity is notably dependent on the presence of cholesterol as a carbon source for the bacteria.[1][2] It shows potent inhibitory activity against extracellular M. tuberculosis in culture media containing cholesterol, while its activity is significantly reduced in standard glucose-based media.[7] This cholesterol-dependent activity highlights its novel mechanism, which is distinct from currently used anti-TB drugs.[1][2]

Activation of Adenylyl Cyclase Rv1625c

Subsequent mechanistic studies revealed that GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c (also known as Cya), in M. tuberculosis.[5][6][8] By activating Rv1625c, GSK2556286 triggers a significant increase in the intracellular levels of cyclic AMP (cAMP), a key second messenger.[6][7] This elevation in cAMP levels disrupts the normal regulation of cholesterol and propionate utilization, leading to the inhibition of bacterial growth.[1][2][6] Spontaneous resistant mutants to GSK2556286 frequently harbor mutations in the rv1625c gene, further confirming it as the primary target.[2][6]

Preclinical Development

In Vitro Activity

GSK2556286 demonstrates potent in vitro activity against M. tuberculosis within infected macrophages and in the presence of cholesterol.

| Parameter | Cell Line/Strain | Condition | Value | Reference |

| IC50 | M. tuberculosis in THP-1 cells | Intracellular | 0.07 µM | [1][2][4][7] |

| IC50 | M. tuberculosis H37Rv | Axenic, with cholesterol | 2.12 µM | [7] |

| IC50 | M. tuberculosis Erdman | Axenic, with cholesterol | 0.71 µM | [7] |

| IC50 | M. tuberculosis H37Rv | Axenic, with glucose | >125 µM | [7] |

| IC50 | M. tuberculosis Erdman | Axenic, with glucose | >50 µM | [7] |

| MIC90 | 45 clinical isolates | with cholesterol | Not specified | [1][9] |

In Vivo Efficacy

Preclinical studies in various mouse models of TB have demonstrated the in vivo efficacy of GSK2556286, both as a monotherapy and in combination with other antitubercular agents.

| Animal Model | Infection Type | Dosage | Outcome | Reference |

| BALB/c mice | Chronic TB | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect; maximal effect at ~10 mg/kg | [7] |

| C3HeB/FeJ mice | Chronic TB | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect | [7] |

| BALB/c mice | Subacute infection | 50 mg/kg, p.o., single dose with Bedaquiline and Pretomanid | Increased efficacy of the combination | [1][7] |

Safety Pharmacology and Toxicology

GSK2556286 has undergone a battery of in vitro and in vivo safety pharmacology and genotoxicity studies.[1] Repeat-dose oral toxicity studies of up to 4 weeks were conducted in rats and cynomolgus monkeys.[1] These studies indicated an adequate safety profile, supporting its progression to clinical trials.[1][10]

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study (NCT04472897) was initiated in November 2020 to evaluate the safety, tolerability, and pharmacokinetics of single and repeat ascending oral doses of GSK2556286 in healthy adult participants.[4][11][12] The study also included a food effect cohort.[12] The trial was designed in two parts: a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[12] However, the study was terminated in May 2025 based on pre-defined stopping criteria after enrolling 92 out of the planned 96 participants.[12]

Experimental Protocols

Intramacrophage Activity Assay

The intracellular activity of GSK2556286 was determined using M. tuberculosis-infected THP-1 human monocytic cells.

-

Cell Culture and Differentiation: THP-1 cells were cultured and differentiated into macrophage-like cells.

-

Infection: Differentiated THP-1 cells were infected with M. tuberculosis.

-

Compound Treatment: Infected cells were treated with serial dilutions of GSK2556286.

-

Quantification of Bacterial Growth: After a defined incubation period, the intracellular bacterial load was quantified, typically by measuring luminescence or fluorescence from a reporter strain or by colony-forming unit (CFU) counting.

-

IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay in Axenic Culture

The MIC of GSK2556286 against extracellular M. tuberculosis was determined in media containing either cholesterol or glucose as the primary carbon source.

-

Bacterial Culture: M. tuberculosis strains were grown to mid-log phase.

-

Assay Setup: A 96-well microplate format was used, containing culture medium with either cholesterol or glucose and serial dilutions of GSK2556286.

-

Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: Plates were incubated at 37°C.

-

Growth Measurement: Bacterial growth was assessed after a defined period (e.g., 7-14 days) using a growth indicator dye like resazurin or by measuring optical density.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.[1]

cAMP Measurement Assay

The effect of GSK2556286 on intracellular cAMP levels in M. tuberculosis was quantified.

-

Bacterial Culture and Treatment: M. tuberculosis was grown in a suitable medium and then treated with GSK2556286 at a specific concentration (e.g., 5 µM) for a defined period (e.g., 24 hours).[7]

-

Cell Lysis: Bacterial cells were harvested and lysed to release intracellular components.

-

cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[6]

-

Data Analysis: The measured cAMP levels in treated cells were compared to those in untreated control cells.

Visualizations

Signaling Pathway of GSK2556286

Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

Experimental Workflow for Intramacrophage Activity Assay

Caption: Workflow for determining the intramacrophage activity of GSK2556286.

References

- 1. biorxiv.org [biorxiv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]

- 12. Phase 1 Safety, Tolerability and Pharmacokinetics of GSK2556286 | Working Group for New TB Drugs [newtbdrugs.org]

GSK2556286: A Novel Antitubercular Agent Targeting Cholesterol Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2556286, a novel, orally active antitubercular agent. Identified through high-throughput screening of compounds targeting Mycobacterium tuberculosis (Mtb) within macrophages, GSK2556286 presents a unique mechanism of action that is cholesterol-dependent, offering a potential new avenue for treating both drug-sensitive and drug-resistant tuberculosis.

Mechanism of Action

GSK2556286 operates not by direct inhibition of a common biosynthetic pathway, but through the activation of a bacterial signaling cascade. It is an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis. This agonism leads to a significant increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then negatively regulates cholesterol and propionate metabolism, pathways that are critical for Mtb's survival and persistence within the host macrophage environment. This cholesterol-dependent activity is a hallmark of GSK2556286's antitubercular effect.[1][2][3]

The signaling pathway is visualized below:

Caption: GSK2556286 activates Rv1625c, leading to increased cAMP and inhibition of cholesterol metabolism.

Data Presentation

The preclinical activity of GSK2556286 has been evaluated in various in vitro and in vivo models. The quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of GSK2556286

| Parameter | Mtb Strain | Condition | Value (µM) |

| IC50 | H37Rv | In THP-1 macrophages | 0.07[1][4][5][6][7][8] |

| IC50 | H37Rv | Axenic culture with cholesterol | 2.12[1] |

| IC50 | Erdman | Axenic culture with cholesterol | 0.71[1] |

| IC50 | H37Rv | Axenic culture with glucose | >125[1] |

| IC50 | Erdman | Axenic culture with glucose | >50[1] |

| MIC | H37Rv | Axenic culture (standard) | >10[9] |

Table 2: In Vivo Efficacy of GSK2556286 in Murine Models

| Mouse Model | Dosing Regimen | Outcome |

| BALB/c (Chronic Infection) | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect; maximal effect at ~10 mg/kg.[1] |

| C3HeB/FeJ (Chronic Infection) | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect.[1] |

| BALB/c (Subacute Infection) | 50 mg/kg, p.o., single dose with Bedaquiline (25 mg/kg) and Pretomanid (100 mg/kg) | Increased efficacy compared to BPa alone.[1][8] |

Table 3: Pharmacokinetic Predictions for Human Dosing

| Parameter | Predicted Value |

| Blood Clearance | Low (3.3 mL/min/kg)[4] |

| Volume of Distribution | Moderate (3.5 L/kg)[4] |

| Oral Bioavailability | High (≥ 60%)[4] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the development of GSK2556286.

1. Intramacrophage Activity Assay:

-

Cell Line: Human THP-1 macrophage-like differentiated monocytes.[4]

-

Infection: THP-1 cells are infected with M. tuberculosis.

-

Treatment: Infected cells are treated with varying concentrations of GSK2556286.

-

Readout: Inhibition of bacterial growth within the macrophages is measured. The 50% inhibitory concentration (IC50) is determined from dose-response curves.[4]

2. Axenic Culture Activity Assay (Cholesterol vs. Glucose):

-

Strains: M. tuberculosis H37Rv and Erdman strains.[4]

-

Media: Culture media are prepared with either cholesterol or glucose as the primary carbon source.[1][4]

-

Inoculum: A final inoculum of approximately 1.4 ×10^6 CFU/mL is used.[4]

-

Measurement: Bacterial growth is assessed after a set incubation period (e.g., 48 hours at 37°C) using a fluorescent viability indicator like resazurin.[3][4]

-

Analysis: Non-linear regression analysis is used to fit the normalized fluorescence results into dose-response curves to determine IC50 values.[4]

3. In Vivo Efficacy in Murine Models:

-

Models: Chronic tuberculosis infection is established in BALB/c and C3HeB/FeJ mice.[1][10]

-

Treatment: GSK2556286 is administered via oral gavage at specified doses and schedules.[1]

-

Endpoint: The primary endpoint is the bacterial load in the lungs, measured in colony-forming units (CFU). Lungs are harvested, homogenized, and plated on selective agar to quantify viable bacteria.[1]

4. Spontaneous Resistant Mutant Generation:

-

Method: M. tuberculosis (e.g., Erdman strain) is cultivated in vitro or extracted from the lungs of infected mice exposed to GSK2556286.[4][8]

-

Selection: Bacteria are plated on solid medium containing a selective concentration of GSK2556286 (e.g., 8x MIC in the presence of cholesterol).[8]

-

Confirmation: Isolated colonies are serially passaged on drug-containing plates and confirmed to have a significantly higher IC90 value (e.g., >10-fold) compared to the wild-type parent strain.[4][8]

The general workflow for the discovery and preclinical evaluation of GSK2556286 is depicted below.

Caption: Preclinical development workflow for GSK2556286.

Clinical Development Status

GSK2556286 entered a Phase 1 clinical trial (NCT04472897) in October 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[1][5] The study was a randomized, double-blind, placebo-controlled, first-in-human trial with single and multiple ascending dose cohorts.[11] However, the trial was terminated based on pre-defined stopping rules.[9][11] As of late 2025, further clinical development of GSK2556286 has been discontinued.[12]

Despite its discontinuation, the discovery and investigation of GSK2556286 have provided valuable insights into a novel antitubercular strategy targeting cholesterol metabolism, validating the adenylyl cyclase Rv1625c as a potential drug target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. hopkinsmedicine.org [hopkinsmedicine.org]

- 8. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]

- 10. researchgate.net [researchgate.net]

- 11. Phase 1 Safety, Tolerability and Pharmacokinetics of GSK2556286 | Working Group for New TB Drugs [newtbdrugs.org]

- 12. GSK-2556286 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Target Identification and Mechanism of Action of GSK2556286 in Mycobacterium tuberculosis

An In-Depth Technical Guide for Researchers

This document provides a comprehensive overview of the target identification, mechanism of action, and key experimental findings related to the novel antitubercular drug candidate, GSK2556286. The information is intended for researchers, scientists, and drug development professionals working on new treatments for tuberculosis (TB).

Executive Summary

GSK2556286 is a novel small molecule identified through high-throughput screening of compounds that inhibit Mycobacterium tuberculosis (Mtb) growth within human macrophages.[1][2] Its mechanism of action is distinct from existing TB drugs and is critically dependent on the bacterium's metabolism of host-derived cholesterol, a key carbon source during infection.[1][3] The primary molecular target of GSK2556286 has been identified as the membrane-bound adenylyl cyclase, Rv1625c (also known as the cya gene product).[1][2][3] GSK2556286 acts as an agonist of Rv1625c, leading to a dramatic increase in intracellular cyclic AMP (cAMP) levels.[3][4] This surge in cAMP signaling subsequently inhibits cholesterol catabolism, effectively starving the bacteria of a vital nutrient source and preventing its growth, particularly within the host macrophage environment.[3][5]

Data Presentation: Quantitative Analysis

The activity of GSK2556286 is highly dependent on the available carbon source, showing potent activity in the presence of cholesterol and minimal activity in standard glucose-based laboratory media.[2][6]

Table 1: In Vitro Inhibitory Activity of GSK2556286 against M. tuberculosis

| Strain | Condition / Medium | Inhibitory Concentration (µM) |

|---|---|---|

| Mtb H37Rv | Intracellular (THP-1 Macrophages) | IC₅₀ = 0.07[1][2][6] |

| Mtb H37Rv | Axenic Culture (Cholesterol Medium) | IC₅₀ = 2.12[2][6] |

| Mtb H37Rv | Axenic Culture (Glucose Medium) | IC₅₀ > 125[2][6] |

| Mtb Erdman | Axenic Culture (Cholesterol Medium) | IC₅₀ = 0.71[2][6] |

| Mtb Erdman | Axenic Culture (Glucose Medium) | IC₅₀ > 50[2] |

| Mtb Clinical Isolates | Axenic Culture (Cholesterol Medium) | MIC₉₀ = 1.2 (Range: 0.3 - 1.4)[1][2] |

Target identification was confirmed through the generation and analysis of spontaneous resistant mutants. These studies consistently implicated the cya (Rv1625c) gene.

Table 2: Genetic Basis of GSK2556286 Resistance

| Method | Findings | Reference |

|---|---|---|

| Spontaneous Resistant Mutant Analysis | 14 out of 29 resistant mutants analyzed had mutations mapping to the cya (Rv1625c) gene. | [1][2] |

| Gene Knockout Confirmation | A knockout mutant of cya (Rv1625c) in the H37Rv strain background exhibited a >25-fold increase in IC₅₀ (>50 µM) in cholesterol medium. | [1][2] |

| Cross-Resistance | Mutants resistant to GSK2556286 were also found to be resistant to mCLB073, another known Rv1625c agonist. |[3][4][7] |

The mechanism of GSK2556286 involves the significant modulation of intracellular signaling molecules.

Table 3: Biochemical Effect of GSK2556286 on Mtb

| Parameter Measured | Experimental Condition | Result |

|---|---|---|

| Intracellular cAMP Levels | Mtb treated with 5 µM GSK2556286 for 24 hours. | ~50-fold increase compared to untreated cells.[3][4][6] |

| Cholesterol Catabolism | Mtb incubated with ¹⁴C-labeled cholesterol and 10 µM GSK2556286. | ~90% reduction in the release of ¹⁴CO₂.[6][7] |

Signaling Pathway and Experimental Workflow

The mechanism of action follows a clear signaling cascade, which was elucidated through a series of key experiments.

Caption: Signaling pathway of GSK2556286 in M. tuberculosis.

The identification of Rv1625c as the target was a critical step, achieved through a systematic workflow involving the selection and genetic analysis of resistant mutants.

Caption: Experimental workflow for identifying GSK2556286 resistance mutations.

Experimental Protocols

Detailed methodologies were essential for elucidating the target and mechanism of GSK2556286.

1. Generation and Identification of Resistant Mutants

-

Bacterial Culture: M. tuberculosis Erdman was cultivated either in vitro or extracted from the lungs of infected C3HeB/FeJ mice.[1][2]

-

Selection: Bacteria were plated on solid medium containing cholesterol as the primary carbon source and a high concentration of GSK2556286 (96 µM, corresponding to 8 times the MIC on solid media).[1][2]

-

Isolation and Confirmation: Spontaneously resistant colonies were isolated and serially passaged on GSK2556286-containing plates. Resistance was confirmed by determining the 90% inhibitory concentration (IC₉₀) and ensuring it was at least 10-fold higher than that of the wild-type parent strain.[1][2]

-

Genetic Analysis: Genomic DNA was extracted from confirmed resistant isolates. Whole-genome sequencing (WGS) was performed to identify single nucleotide polymorphisms (SNPs), insertions, and deletions compared to the wild-type reference genome.[1][2]

2. In Vitro Susceptibility Testing (MIC/IC₅₀ Determination)

-

Culture Conditions: Mtb strains were grown in 96-well plates in liquid 7H9 medium supplemented with 0.5% tyloxapol. The medium contained either 0.2% glycerol (as a standard carbon source) or 0.5 mM cholesterol to test for cholesterol-dependent activity.[3]

-

Drug Concentration: GSK2556286 was added in increasing concentrations to the wells in triplicate.

-

Incubation: Plates were incubated for 7 days at 37°C.[3]

-

Growth Measurement: Bacterial growth was quantified by adding 50 µM resazurin to each well and incubating for 24 hours at 37°C. The fluorescence was measured (530 nm excitation, 590 nm emission) to determine the extent of bacterial viability.[3] IC₅₀/MIC values were calculated based on the fluorescence readings compared to controls.

3. Intracellular Activity Assay in Macrophages

-

Cell Line: Human THP-1 macrophage-like differentiated monocytes were used as the host cells.[1][2]

-

Infection: THP-1 cells were infected with M. tuberculosis.

-

Treatment: A library of compounds, including GSK2556286, was added to the infected cell cultures.

-

Outcome Measurement: The ability of the compounds to inhibit intracellular bacterial growth was measured, leading to the determination of an intracellular IC₅₀ value of 0.07 µM for GSK2556286.[1][2][6]

4. Intracellular cAMP Measurement

-

Sample Preparation: Wild-type Mtb and the rv1625c transposon mutant were grown in 7H9 medium with 0.2% glycerol. The bacteria were concentrated and then incubated in 7H9 medium with 0.5 mM cholesterol, either with or without 5 µM GSK2556286.[8]

-

Lysis and Analysis: After incubation, bacterial cells were lysed. The concentration of cAMP in the cell lysates was quantified, likely using a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS). The results showed that GSK2556286 induced cAMP production only in the wild-type strain expressing Rv1625c.[3][8]

5. Cholesterol Catabolism Assay

-

Radiolabel Method: Wild-type Mtb was grown in cholesterol-acetate media. The assay measured the degradative release of ¹⁴CO₂ from ¹⁴C-labeled cholesterol. Treatment with GSK286 was shown to block this release, indicating an inhibition of cholesterol breakdown.[6][7]

-

Reporter Gene Assay: A prpD'::GFP reporter strain of Mtb was used. The prpD' promoter is induced by propionyl-CoA, a downstream metabolite of cholesterol catabolism. Bacteria were grown in cholesterol-acetate media, and GFP fluorescence was measured. Treatment with GSK2556286 led to a decrease in GFP signal, indicating reduced propionyl-CoA levels and thus, inhibited cholesterol catabolism.[7][8]

References

- 1. biorxiv.org [biorxiv.org]

- 2. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

GSK2556286: A Novel Approach to Combatting Drug-Resistant Tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis (TB) control efforts. GSK2556286 is a novel, orally active small molecule that has demonstrated potent activity against both drug-sensitive and drug-resistant Mtb.[1][2][3][4][5] This technical guide provides a comprehensive overview of GSK2556286, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of anti-tubercular drug discovery.

Mechanism of Action

GSK2556286 exhibits a novel mechanism of action centered on the disruption of cholesterol metabolism in M. tuberculosis, a process crucial for the pathogen's survival within the host macrophage.[4][6] The compound acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c.[7][8][9] Activation of Rv1625c leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[8][10] This surge in cAMP signaling is believed to negatively regulate the utilization of cholesterol and propionate, thereby inhibiting the growth of Mtb, particularly within the cholesterol-rich environment of the macrophage.[1][4] Importantly, resistance to GSK2556286 has been associated with mutations in the rv1625c gene.[7][8] Furthermore, GSK2556286 does not exhibit cross-resistance with existing anti-tubercular drugs, highlighting its potential as a valuable component of new combination therapies.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2556286, demonstrating its potency and efficacy.

Table 1: In Vitro Activity of GSK2556286

| Parameter | M. tuberculosis Strain | Culture Condition | Value | Reference |

| IC50 | H37Rv | Intramacrophage (THP-1 cells) | 0.07 µM | [1][2][3][5][10] |

| IC50 | H37Rv | Axenic culture with cholesterol | 2.12 µM | [10] |

| IC50 | H37Rv | Axenic culture with glucose | >125 µM | [10] |

| IC50 | Erdman | Axenic culture with cholesterol | 0.71 µM | [10] |

| IC50 | Erdman | Axenic culture with glucose | >50 µM | [10] |

| MIC90 | Panel of 45 clinical isolates (DS, MDR, XDR) | With cholesterol | Not specified, but consistent activity observed | [4] |

Table 2: In Vivo Efficacy of GSK2556286 in Mouse Models of Tuberculosis

| Mouse Model | Dosing Regimen | Outcome | Reference |

| BALB/c (chronic infection) | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect, maximal at ~10 mg/kg | [10] |

| C3HeB/FeJ (chronic infection) | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect | [10] |

| BALB/c (subacute infection) | 50 mg/kg, p.o., single dose with Bedaquiline and Pretomanid | Increased efficacy compared to BPa alone | [6][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

1. In Vitro Intramacrophage Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of GSK2556286 against M. tuberculosis residing within macrophages.

-

Cell Line: THP-1 human monocytic cell line.

-

Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Infection: Infect the differentiated THP-1 cells with M. tuberculosis (e.g., H37Rv) at a specified multiplicity of infection (MOI) for a defined period (e.g., 4 hours).

-

Compound Addition: After removing extracellular bacteria, add serial dilutions of GSK2556286 to the infected cell cultures.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 humidified incubator.

-

Viability Assessment: Determine bacterial viability using a reporter strain (e.g., expressing luciferase or GFP) or by lysing the macrophages and plating for colony-forming units (CFU).

-

Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

2. In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

This protocol describes the evaluation of the bactericidal activity of GSK2556286 in a chronic infection mouse model.

-

Animal Model: BALB/c or C3HeB/FeJ mice.

-

Infection: Infect mice via aerosol route with a low dose of M. tuberculosis (e.g., H37Rv) to establish a chronic infection, typically waiting 4-6 weeks post-infection before starting treatment.

-

Drug Formulation and Administration: Formulate GSK2556286 for oral gavage. Administer the compound daily or five days a week for a specified duration (e.g., 4 weeks).

-

Outcome Measurement: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (CFU).

-

Data Analysis: Compare the CFU counts in the treated groups to the untreated control group to determine the reduction in bacterial load.

Clinical Development

A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of GSK2556286 in healthy adult participants.[5][11] The study was a randomized, double-blind, placebo-controlled, first-in-human trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[11] The trial also included an investigation into the effect of food on the pharmacokinetics of the compound.[11] However, the study was terminated based on pre-defined stopping criteria.[11][12]

Conclusion and Future Directions

GSK2556286 represents a promising novel anti-tubercular agent with a distinct mechanism of action that is effective against drug-resistant strains of M. tuberculosis. Its ability to target cholesterol metabolism, a key pathway for intracellular survival of the pathogen, makes it a valuable candidate for further investigation. While the initial Phase 1 clinical trial was halted, the preclinical data strongly support the continued exploration of compounds targeting the Rv1625c adenylyl cyclase and the associated cAMP signaling pathway. Further research should focus on understanding the precise reasons for the clinical trial termination, optimizing the pharmacological properties of this class of compounds, and exploring their potential in novel combination regimens to shorten and improve the treatment of drug-resistant tuberculosis. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. GSK2556286 | Antibacterial | TargetMol [targetmol.com]

- 4. biorxiv.org [biorxiv.org]

- 5. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Phase 1 Safety, Tolerability and Pharmacokinetics of GSK2556286 | Working Group for New TB Drugs [newtbdrugs.org]

- 12. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]

Preclinical Profile of GSK2556286: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2556286 is a novel, orally active antitubercular drug candidate identified through high-throughput screening of compounds against Mycobacterium tuberculosis (Mtb) within infected macrophages.[1][2] It exhibits a unique cholesterol-dependent mechanism of action, showing potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][3] This document provides a comprehensive overview of the preclinical data for GSK2556286, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data.

Mechanism of Action

GSK2556286's antimicrobial activity is dependent on the presence of cholesterol, a crucial carbon source for Mtb during infection.[2] The compound acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in Mycobacterium tuberculosis.[4][5] This agonism leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn reduces cholesterol metabolism, ultimately inhibiting bacterial growth.[4][5] Studies have shown that GSK2556286 treatment can increase intracellular cAMP levels by approximately 50-fold.[5][6] The inhibitory effect on cholesterol catabolism has been demonstrated by a 90% reduction in the release of 14CO2 from 14C-cholesterol in Mtb cultures.[5] Resistance to GSK2556286 has been associated with mutations in the rv1625c gene.[4][7]

References

- 1. biorxiv.org [biorxiv.org]

- 2. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eltislab.com [eltislab.com]

- 7. researchgate.net [researchgate.net]

GSK2556286: A Novel Anti-Tubercular Agent with Potent Activity Against Drug-Resistant Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK2556286 is a novel, preclinical drug candidate demonstrating significant promise in the fight against tuberculosis (TB), including infections caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis). Identified through a high-throughput screening of compounds targeting intracellular M. tuberculosis, GSK2556286 exhibits a unique mechanism of action linked to the pathogen's cholesterol metabolism, a critical pathway for its survival within the host. This document provides a comprehensive overview of the available preclinical data on GSK2556286, detailing its in vitro and in vivo activity, mechanism of action, and the experimental protocols utilized in its evaluation.

In Vitro Activity of GSK2556286

GSK2556286 has demonstrated potent activity against M. tuberculosis in various in vitro assays. A key characteristic of this compound is its cholesterol-dependent activity, showing significantly greater potency when cholesterol is the primary carbon source, mimicking the intracellular environment.

Intracellular and Axenic Activity

GSK2556286 is highly effective at inhibiting the growth of M. tuberculosis within human macrophages.[1][2][3][4][5][6] Its activity in standard axenic (cell-free) culture is notably enhanced in the presence of cholesterol.[2][7]

| Assay Condition | M. tuberculosis Strain | Metric | Value (µM) |

| Intracellular (THP-1 macrophages) | H37Rv | IC₅₀ | 0.07[1][2][3][4][5][6][7] |

| Axenic (Cholesterol Medium) | H37Rv | IC₅₀ | 2.12[1][7] |

| Axenic (Cholesterol Medium) | Erdman | IC₅₀ | 0.71[1][7] |

| Axenic (Glucose Medium) | H37Rv | IC₅₀ | >125[7] |

| Axenic (Glucose Medium) | Erdman | IC₅₀ | >50[7] |

Activity Against Drug-Resistant Strains

A crucial feature of GSK2556286 is its consistent activity against a panel of clinical M. tuberculosis isolates with diverse drug resistance profiles, including MDR and XDR strains.[1][2][8] This suggests that GSK2556286 does not share cross-resistance with currently used anti-TB drugs.[1][2][3][4][5][6]

The MIC₉₀ (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) for GSK2556286 against a panel of 45 clinical isolates and 3 laboratory strains was determined to be 1.2 µM in a cholesterol-containing medium, with a MIC range of 0.3 to 1.4 µM.[1]

In Vivo Efficacy of GSK2556286

Preclinical studies in mouse models of TB have demonstrated the in vivo efficacy of GSK2556286, both as a monotherapy and in combination with other anti-TB agents.

Monotherapy in a Chronic Infection Model

In chronically infected BALB/c and C3HeB/FeJ mice, oral administration of GSK2556286 (10-200 mg/kg, 5 days a week for 4 weeks) resulted in a significant bactericidal effect, with maximal efficacy achieved at approximately 10 mg/kg.[7]

Combination Therapy in a Subacute Infection Model

To assess its potential contribution to combination regimens, GSK2556286 was evaluated in a subacute infection model in BALB/c mice. When co-administered with bedaquiline (B) and pretomanid (Pa), GSK2556286 (50 mg/kg) significantly enhanced the bactericidal activity of the BPa regimen.[7][8] The addition of GSK2556286 to the BPa combination resulted in significantly lower lung CFU counts after two months of treatment compared to BPa alone.[8]

Mechanism of Action

GSK2556286 exerts its anti-tubercular effect through a novel mechanism of action targeting the cholesterol catabolism pathway of M. tuberculosis.

The compound acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[7][9] Activation of Rv1625c by GSK2556286 leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[7][9] This surge in cAMP disrupts cholesterol metabolism, which is essential for the bacterium's survival and virulence within the host.[7][9][10] GSK2556286 has been shown to reduce the release of ¹⁴CO₂ from ¹⁴C-cholesterol by 90% and decrease propionyl-CoA levels in M. tuberculosis cultured in cholesterol-containing media.[7]

Mutations in the rv1625c gene have been shown to confer resistance to GSK2556286, further confirming its target.[9][10] Importantly, spontaneous mutants resistant to GSK2556286 also exhibit cross-resistance to another known Rv1625c agonist, mCLB073.[9][11]

Mechanism of action of GSK2556286 in M. tuberculosis.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the activity of GSK2556286.

Intracellular Activity Assay (THP-1 Macrophage Model)

This assay determines the efficacy of a compound against M. tuberculosis residing within macrophages.

Workflow for determining intracellular activity of GSK2556286.

-

Cell Culture: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Infection: The differentiated macrophages are infected with an M. tuberculosis suspension at a specified multiplicity of infection (MOI).

-

Compound Addition: Following infection and removal of extracellular bacteria, the test compound (GSK2556286) is added in a serial dilution.

-

Incubation: The infected cells are incubated for a period, typically 4-5 days, to allow for intracellular bacterial replication.

-

Lysis and Plating: Macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11).

-

Quantification: After incubation, colony-forming units (CFUs) are counted to determine the extent of bacterial growth inhibition at different compound concentrations. The 50% inhibitory concentration (IC₅₀) is then calculated.

Axenic Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis in a cell-free culture.

-

Medium Preparation: A suitable liquid medium (e.g., 7H9 broth) is prepared, supplemented with a defined carbon source (e.g., glucose or cholesterol).

-

Compound Dilution: GSK2556286 is serially diluted in a 96-well microplate.

-

Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

-

Incubation: The microplate is incubated at 37°C for a period of 7-14 days.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the bacteria.

In Vivo Efficacy in Mouse Models

Mouse models are used to evaluate the bactericidal and sterilizing activity of anti-tubercular agents in a living organism.

General workflow for in vivo efficacy studies in mice.

-

Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis.

-

Treatment Initiation: Treatment with GSK2556286 (and/or other drugs) begins at a predetermined time post-infection, depending on whether an acute or chronic infection model is being studied.

-

Drug Administration: The compound is typically administered by oral gavage for a specified number of weeks.

-

Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs (and sometimes spleens) are harvested. The organs are homogenized, and serial dilutions are plated to determine the bacterial load (CFU).

-

Relapse Studies: For assessing sterilizing activity, a subset of mice may be held for several months after treatment completion before their organs are processed to determine if the infection relapses.

Conclusion

GSK2556286 represents a promising new class of anti-tubercular agents with a novel mechanism of action that is effective against both drug-susceptible and highly drug-resistant strains of M. tuberculosis. Its potent intracellular activity and in vivo efficacy, particularly in combination with other drugs, highlight its potential to contribute to the development of shorter, more effective, and safer treatment regimens for all forms of tuberculosis. Further clinical development is warranted to fully elucidate its therapeutic potential in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]

Methodological & Application

Application Note: In Vitro Assay Protocols for GSK2556286, a Novel Inhibitor of Mycobacterium tuberculosis Cholesterol Metabolism

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the in vitro evaluation of GSK2556286, a novel anti-tuberculosis drug candidate that targets cholesterol catabolism in Mycobacterium tuberculosis (Mtb).

Introduction

GSK2556286 is a promising new chemical entity for the treatment of tuberculosis, including infections caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[1][2] Identified through high-throughput screening of compounds targeting intracellular Mtb within macrophages, GSK2556286 exhibits potent activity by inhibiting bacterial growth in a cholesterol-dependent manner.[3][4][5] This compound acts on the membrane-bound adenylyl cyclase, Rv1625c, leading to a dramatic increase in intracellular cyclic AMP (cAMP) levels, which subsequently disrupts cholesterol catabolism, a crucial metabolic pathway for Mtb survival and persistence within the host.[6][7][8][9] This application note details the essential in vitro assays to characterize the activity of GSK2556286 against Mtb.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for GSK2556286 involves the activation of the Mtb adenylyl cyclase Rv1625c. This leads to a surge in intracellular cAMP levels, which is thought to inhibit key steps in the cholesterol catabolism pathway, thereby depriving the bacterium of an essential carbon source during infection.

Caption: GSK2556286 mechanism of action in M. tuberculosis.

Quantitative Data Summary

The following tables summarize the in vitro activity of GSK2556286 against M. tuberculosis.

Table 1: In Vitro Potency of GSK2556286

| Assay Type | Mtb Strain | Potency Metric | Value (µM) | Reference |

| Intramacrophage Activity | H37Rv | IC50 | 0.07 | [1][2][4][10] |

| Extracellular (Cholesterol) | Erdman | MIC | 0.71 | [5] |

| Extracellular (Cholesterol) | H37Rv | MIC | >10 | [10] |

| Extracellular (Cholesterol) | Clinical Isolates (n=45) & Lab Strains (n=3) | MIC90 | 1.2 | [5] |

Table 2: Activity of GSK2556286 against Drug-Resistant M. tuberculosis Strains

| Strain Type | Activity | Notes | Reference |

| Drug-Sensitive (DS) | Active | Consistent activity observed. | [5] |

| Multidrug-Resistant (MDR) | Active | No cross-resistance with known anti-TB drugs.[4][5] | [4][5] |

| Extensively Drug-Resistant (XDR) | Active | Effective against highly resistant strains.[4][5] | [4][5] |

Experimental Protocols

Intramacrophage Activity Assay

This assay determines the efficacy of GSK2556286 against M. tuberculosis residing within macrophages.

Experimental Workflow:

Caption: Workflow for the intramacrophage activity assay.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth with ADC supplement

-

GSK2556286

-

DMSO (for compound dilution)

-

Sterile water with 0.05% Tween 80

-

Middlebrook 7H11 agar with OADC supplement

-

96-well cell culture plates

-

37°C, 5% CO2 incubator

Protocol:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

-

Seed 5 x 10^4 cells per well in a 96-well plate and differentiate into macrophages by adding 100 nM PMA and incubating for 48-72 hours at 37°C with 5% CO2.

-

-

Bacterial Preparation:

-

Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Pellet the bacteria by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 without antibiotics.

-

-

Macrophage Infection:

-

Remove the PMA-containing medium from the differentiated macrophages and infect with Mtb at a multiplicity of infection (MOI) of 1:1.

-

Incubate for 4 hours to allow for phagocytosis.

-

-

Compound Addition:

-

Wash the infected macrophages three times with warm RPMI-1640 to remove extracellular bacteria.

-

Add fresh RPMI-1640 containing serial dilutions of GSK2556286 (prepare dilutions from a DMSO stock, ensuring the final DMSO concentration is below 0.5%). Include a vehicle control (DMSO only).

-

-

Incubation and Lysis:

-

Incubate the plates for 4 days at 37°C with 5% CO2.

-

After incubation, lyse the macrophages by adding sterile water with 0.05% Tween 80 and incubating for 15 minutes.

-

-

CFU Determination:

-

Perform serial dilutions of the cell lysates in PBS with 0.05% Tween 80.

-

Plate the dilutions on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

-

Data Analysis:

-

Count the colony-forming units (CFUs) for each compound concentration.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay in Cholesterol-Containing Medium

This assay determines the MIC of GSK2556286 against extracellular Mtb in a medium where cholesterol is the primary carbon source.

Experimental Workflow:

Caption: Workflow for the MIC assay in cholesterol medium.

Materials:

-

Mycobacterium tuberculosis strain of interest (e.g., H37Rv, Erdman, clinical isolates)

-

Middlebrook 7H9 broth base

-

Tyloxapol

-

Cholesterol

-

GSK2556286

-

DMSO

-

Resazurin sodium salt

-

96-well microplates

-

37°C incubator

Protocol:

-

Medium Preparation:

-

Prepare a modified 7H9 broth containing 0.1% tyloxapol and 0.5 mM cholesterol as the sole carbon source. The cholesterol should be prepared as a stock solution in an appropriate solvent (e.g., ethanol) and added to the medium with vigorous vortexing to ensure dispersion.

-

-

Compound Preparation:

-

Prepare serial two-fold dilutions of GSK2556286 in the cholesterol-containing medium in a 96-well plate.

-

-

Inoculum Preparation:

-

Grow Mtb in standard 7H9 broth to mid-log phase.

-

Wash the bacterial cells with PBS containing 0.05% Tween 80.

-

Resuspend the cells in the cholesterol-containing medium and adjust the density to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation and Incubation:

-

Add the Mtb inoculum to each well of the 96-well plate containing the diluted compound.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Viability Assessment:

-

After incubation, add 10 µL of 0.025% Resazurin solution to each well.

-

Incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of GSK2556286 that prevents the color change of Resazurin (i.e., inhibits bacterial growth). The results can also be read using a fluorometer (excitation 530 nm, emission 590 nm).

-

Compound Handling and Preparation

GSK2556286 is soluble in DMSO.[1] For in vitro assays, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO and then perform serial dilutions in the appropriate assay medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth or cell viability (typically ≤ 0.5%).

Safety Precautions

All work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols. Standard personal protective equipment should be worn at all times. All materials and waste should be decontaminated according to institutional guidelines.

References

- 1. GSK2556286 | Antibacterial | TargetMol [targetmol.com]

- 2. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eltislab.com [eltislab.com]

- 8. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]

Application Notes and Protocols: Determination of GSK2556286 IC50 in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2556286 is a novel drug candidate with potent antitubercular activity, specifically targeting Mycobacterium tuberculosis (Mtb) residing within macrophages.[1] Its unique mechanism of action, which is dependent on the presence of cholesterol, involves the inhibition of intracellular Mtb growth.[1][2] GSK2556286 acts as an agonist of the bacterial membrane-bound adenylyl cyclase, Rv1625c, leading to a surge in intracellular cyclic AMP (cAMP).[2][3] This increase in cAMP subsequently disrupts cholesterol metabolism in Mtb, a pathway essential for the bacterium's survival within the host macrophage.[3][4] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of GSK2556286 in an in vitro Mtb-infected macrophage model.

Signaling Pathway of GSK2556286 in Mycobacterium tuberculosis

Caption: Mechanism of GSK2556286 action in M. tuberculosis.

Quantitative Data Summary

| Compound | Target Organism | Assay Condition | Cell Line | IC50 (µM) | Reference |

| GSK2556286 | M. tuberculosis | Intracellular Growth Inhibition | THP-1 | 0.07 | [2][5] |

| GSK2556286 | M. tuberculosis H37Rv | Axenic Culture with Cholesterol | - | 2.12 | [2] |

| GSK2556286 | M. tuberculosis Erdman | Axenic Culture with Cholesterol | - | 0.71 | [2] |

| GSK2556286 | M. tuberculosis H37Rv | Axenic Culture with Glucose | - | >125 | [2] |

| GSK2556286 | M. tuberculosis Erdman | Axenic Culture with Glucose | - | >50 | [2] |

Experimental Protocols

Protocol 1: Determination of GSK2556286 IC50 in Mtb-Infected THP-1 Macrophages

This protocol outlines the steps to determine the IC50 of GSK2556286 against M. tuberculosis growing inside THP-1 macrophage-like cells.

Materials:

-

Cell Line: Human monocytic THP-1 cell line.

-

Bacteria: Mycobacterium tuberculosis (e.g., H37Rv strain) expressing a fluorescent or luminescent reporter (e.g., GFP or Lux).

-

Reagents:

Procedure:

-

THP-1 Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

-

Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL.

-

Incubate for 48-72 hours to allow for adherence and differentiation.

-

After incubation, wash the cells with warm PBS or serum-free media to remove PMA and non-adherent cells.

-

-

Mycobacterium tuberculosis Culture:

-

Grow Mtb in 7H9 broth supplemented with OADC until it reaches the mid-log phase.

-

Before infection, prepare a single-cell suspension of Mtb by sonication or by passing it through a syringe with a fine-gauge needle.

-

Adjust the bacterial suspension to the desired concentration in RPMI-1640 without antibiotics.

-

-

Macrophage Infection:

-

Infect the differentiated THP-1 cells with the Mtb suspension at a Multiplicity of Infection (MOI) of 1-5.

-

Incubate for 4 hours to allow for phagocytosis.

-

After the infection period, wash the cells twice with warm PBS to remove extracellular bacteria.

-

Add fresh RPMI-1640 with 10% FBS to each well.

-

-

GSK2556286 Treatment:

-

Prepare a serial dilution of GSK2556286 in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

-

Add the different concentrations of GSK2556286 to the infected cells. Include a vehicle control (DMSO only) and a no-treatment control.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Assessment of Mtb Viability and IC50 Determination:

-

Measure the fluorescence or luminescence of the reporter Mtb in each well using a plate reader.

-

Alternatively, lyse the macrophages and determine the number of viable bacteria by plating serial dilutions of the lysate on 7H11 agar plates and counting colony-forming units (CFU).

-

Plot the percentage of Mtb growth inhibition against the log concentration of GSK2556286.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Experimental Workflow Diagram

Caption: Workflow for GSK2556286 IC50 determination.

References

- 1. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. immunomart.com [immunomart.com]

- 6. GSK2556286 | Antibacterial | TargetMol [targetmol.com]

Application Notes and Protocols for GSK2556286 in a BALB/c Mouse Model of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2556286 is a novel, orally active antitubercular agent that represents a promising candidate for the treatment of tuberculosis (TB). It exhibits a unique mechanism of action, selectively inhibiting Mycobacterium tuberculosis (Mtb) growth within macrophages and in the presence of cholesterol.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of GSK2556286 in the widely used BALB/c mouse model of chronic TB infection.

Mechanism of Action: GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in M. tuberculosis.[2][3][4] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn disrupts cholesterol metabolism, a critical pathway for Mtb survival and pathogenesis within the host.[3][5][6]

Data Presentation

In Vitro Activity of GSK2556286

| Assay Condition | Cell Line / Mtb Strain | Endpoint | Value | Reference |

| Intracellular Activity | THP-1 macrophages | IC50 | 0.07 µM | [1][2] |

| Axenic Culture (with cholesterol) | M. tuberculosis H37Rv | IC50 | 2.12 µM | [2] |

| Axenic Culture (with cholesterol) | M. tuberculosis Erdman | IC50 | 0.71 µM | [2] |

| Axenic Culture (glucose medium) | M. tuberculosis H37Rv | IC50 | >125 µM | [2] |

| Axenic Culture (glucose medium) | M. tuberculosis Erdman | IC50 | >50 µM | [2] |

In Vivo Efficacy of GSK2556286 Monotherapy in BALB/c Mice (Chronic Infection)

Mice were infected with M. tuberculosis H37Rv and treatment was initiated 6 weeks post-infection.

| Treatment Group | Dose (mg/kg) | Duration | Mean Lung CFU (log10) Reduction vs. Untreated | Reference |

| GSK2556286 | 10 | 4 weeks | Statistically significant | [7] |

| GSK2556286 | 30 | 4 weeks | Statistically significant | [7] |

| GSK2556286 | 100 | 4 weeks | Statistically significant | [7] |

| GSK2556286 | 200 | 4 weeks | Statistically significant | [7] |

| Isoniazid (control) | 25 | 4 weeks | Statistically significant | [8] |

In Vivo Efficacy of GSK2556286 in Combination Therapy in BALB/c Mice (Subacute Infection)

Treatment was initiated 11 days post-infection.

| Treatment Regimen | Dose (mg/kg) | Duration | Outcome | Reference |

| BPa + GSK2556286 | B: 25, Pa: 100, G: 50 | 2 or 3 months | Similar efficacy to BPaL | [7][9] |

| BPaL (control) | B: 25, Pa: 100, L: 100 | 2 or 3 months | - | [7][9] |

(B: Bedaquiline, Pa: Pretomanid, L: Linezolid, G: GSK2556286)

Experimental Protocols

In Vitro Macrophage Infection Model

This protocol is designed to assess the intracellular activity of GSK2556286 against M. tuberculosis residing within macrophages.

Materials:

-

THP-1 human monocytic cell line

-

Phorbol 12-myristate 13-acetate (PMA)

-

RPMI 1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

M. tuberculosis H37Rv

-

7H9 broth with ADC supplement

-

GSK2556286

-

DMSO (vehicle control)

-

Sterile tissue culture plates (96-well)

-

Lysis buffer (e.g., 0.1% SDS)

-

7H11 agar plates

Procedure:

-

Macrophage Differentiation:

-

Seed THP-1 monocytes in 96-well plates at a density of 5 x 10^4 cells/well in RPMI 1640 supplemented with 10% FBS.

-

Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 20 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, wash the cells with fresh, pre-warmed RPMI 1640 to remove PMA and non-adherent cells.

-

-

Bacterial Preparation:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

-

Wash the bacterial culture with sterile PBS and resuspend in RPMI 1640 without antibiotics.

-

Disperse bacterial clumps by passing the suspension through a 27-gauge needle several times.

-

-

Macrophage Infection:

-

Infect the differentiated THP-1 cells with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1-5 bacteria per macrophage.

-

Incubate for 4 hours to allow for phagocytosis.

-

Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK2556286 in RPMI 1640. Use DMSO as the vehicle and ensure the final DMSO concentration is below 0.5%.

-

Add the compound dilutions to the infected macrophages. Include a vehicle-only control.

-

Incubate for 4 days at 37°C in a 5% CO2 incubator.

-

-

Assessment of Bacterial Viability:

-

After the incubation period, lyse the macrophages with a gentle lysis buffer.

-

Prepare serial dilutions of the cell lysates in sterile PBS with 0.05% Tween 80.

-

Plate the dilutions on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

-

Calculate the IC50 value by plotting the percentage of CFU reduction against the drug concentration.

-

BALB/c Mouse Model of Chronic Tuberculosis

This protocol describes the establishment of a chronic M. tuberculosis infection in BALB/c mice to evaluate the in vivo efficacy of GSK2556286.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

M. tuberculosis H37Rv

-

Aerosol exposure system (e.g., Glas-Col Inhalation Exposure System)

-

GSK2556286

-